molecular formula C10H10N2O3 B1484351 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-63-4

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484351
CAS RN: 2098074-63-4
M. Wt: 206.2 g/mol
InChI Key: HOYFYVYAISEXKS-UHFFFAOYSA-N
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Description

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (ETP) is a derivative of the pyrimidine family of heterocyclic compounds. It is a colorless solid that is soluble in polar organic solvents, and is used in the synthesis of pharmaceuticals and other organic compounds. ETP has numerous applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthetic Pathways and Structural Analysis

A study by Suwito et al. (2017) demonstrated the synthesis of a related compound, ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, using a PTSA catalyzed Biginelli reaction. The chemical structure was confirmed through spectroscopic methods, including FTIR, HRESI-MS, 1D, and 2D NMR, highlighting the importance of these techniques in verifying the formation of such complex molecules (Suwito, Zulqaida, Haq, Kristanti, & Indriani, 2017).

Molecular Rearrangement and Functionalization

Sobenina et al. (2011) reported the transformation of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate to a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, showing the versatility of such compounds in undergoing structural rearrangements and forming complex cyclic structures. This reaction provides insight into the potential of 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives for synthesizing novel heterocyclic compounds (Sobenina et al., 2011).

Heterocyclic Compound Synthesis

De Coen et al. (2015) achieved an efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones, which are structurally related to the target compound, through a three-step pathway involving Curtius rearrangement. This work underscores the potential for synthesizing functionalized heterocycles, which could be applicable to derivatives of 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).

Applications in Heterocyclic Chemistry

Furan-Fused Heterocycles Synthesis

Ergun et al. (2014) described the synthesis of novel furan-fused heterocycles, showcasing the reactivity and versatility of furan derivatives in constructing complex molecular architectures. This research could offer a foundation for developing new synthetic routes for compounds related to 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).

Novel Heterocyclic Compounds Development

Aniskova et al. (2017) focused on synthesizing new biologically active compounds containing pyrimidine and pyridazine fragments starting from arylmethylidene derivatives of furan-2(3H)-ones. Their work illustrates the potential of utilizing 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives for the development of compounds with biological significance (Aniskova, Grinev, & Yegorova, 2017).

properties

IUPAC Name

3-ethyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-12-9(13)6-7(11-10(12)14)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYFYVYAISEXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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